

The Discovery and Synthesis of LW1564: A Technical Whitepaper

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Compound of Interest		
Compound Name:	LW1564	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

LW1564 is a novel small molecule inhibitor of Hypoxia-Inducible Factor- 1α (HIF- 1α) that has demonstrated significant anti-cancer activity in preclinical studies. This document provides an in-depth technical guide to the discovery, synthesis, and mechanism of action of **LW1564**. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cancer metabolism. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

Targeting cancer metabolism has emerged as a promising therapeutic strategy.[1][2][3] Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation and survival in the tumor microenvironment. One key regulator of cellular adaptation to low oxygen conditions (hypoxia), a common feature of solid tumors, is the transcription factor HIF-1. HIF-1 is a heterodimer composed of an oxygen-sensitive α subunit and a constitutively expressed β subunit. In hypoxic conditions, HIF-1 α is stabilized and promotes the transcription of genes involved in angiogenesis, glycolysis, and cell survival.



LW1564 is a disubstituted adamantyl derivative that was identified as a potent inhibitor of HIF-1α accumulation.[1][2][3] This compound has been shown to inhibit the growth of various cancer cell lines and suppress tumor growth in vivo.[1][2][3] This whitepaper will detail the discovery, synthesis, and biological evaluation of **LW1564**.

Discovery of LW1564

LW1564 was discovered through a screening of a library of newly synthesized disubstituted adamantyl derivatives for their ability to inhibit HIF- 1α activity. The parent compound, LW6, an (aryloxyacetylamino)benzoic acid derivative, was previously identified as a HIF-1 inhibitor.[1] Chemical modification of the adamantyl moiety of LW6 led to the generation of a series of new compounds, from which **LW1564** (initially designated as compound 21c) was selected for its potent inhibitory activity against HIF- 1α .[4]

Synthesis of LW1564

The synthesis of **LW1564** and other disubstituted adamantyl derivatives is described as a chemical modification of the adamantyl moiety of the parent compound LW6.[4] While the specific reaction schemes (Schemes S1-4) and characterization data (Table S1) are detailed in the supplementary information of the primary research publication by Kim et al. (2020) in Experimental & Molecular Medicine, the general approach involves the chemical modification of the adamantane core to generate a library of derivatives for screening.

Mechanism of Action

LW1564 exerts its anti-cancer effects through a multi-faceted mechanism of action that converges on the inhibition of HIF- 1α .[1][2][3]

Inhibition of Mitochondrial Respiration

A primary target of **LW1564** is the mitochondrial electron transport chain (ETC), specifically Complex I.[1][2] By inhibiting Complex I, **LW1564** suppresses mitochondrial respiration, leading to a decrease in the oxygen consumption rate (OCR) and a subsequent increase in intracellular oxygen levels.[1][2][3] This elevation in intracellular oxygen promotes the proteasomal degradation of the HIF-1α subunit, thereby inhibiting HIF-1 activity.[1]

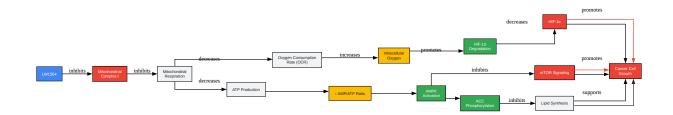


Reduction of ATP Production and Activation of AMPK Signaling

The inhibition of mitochondrial respiration by **LW1564** leads to a significant reduction in cellular ATP production.[1][2][5] This decrease in the ATP/AMP ratio activates AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[1][2][5]

Downregulation of mTOR Signaling and Inhibition of Lipid Synthesis

Activated AMPK is a known inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[2] The activation of AMPK by **LW1564** leads to the downregulation of mTOR signaling.[2] Furthermore, activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, thus inhibiting lipid synthesis.[1][2]



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Caption: Mechanism of action of LW1564.



Quantitative Data

The following tables summarize the key quantitative data for **LW1564**.

Table 1: In Vitro Inhibitory Activity of LW1564

Parameter	Cell Line	Value	Reference
IC50 (HIF-1α Inhibition)	HepG2	1.2 μΜ	[5]
GI50 (Cell Growth Inhibition)	Various Cancer Cell Lines	0.4 - 4.6 μΜ	[5]
GI50 (Cell Growth Inhibition)	Normal Cells (CCD34Lu, WI-38)	> 20 μM	[4]

Table 2: In Vivo Anti-Tumor Efficacy of LW1564

Animal Model	Treatment	Tumor Growth Inhibition	Reference
HepG2 Xenograft Mouse Model	10 mg/kg, intraperitoneal injection	67% tumor regression	[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of **LW1564**.

HIF-1α Reporter Gene Assay (HRE-Luciferase Assay)

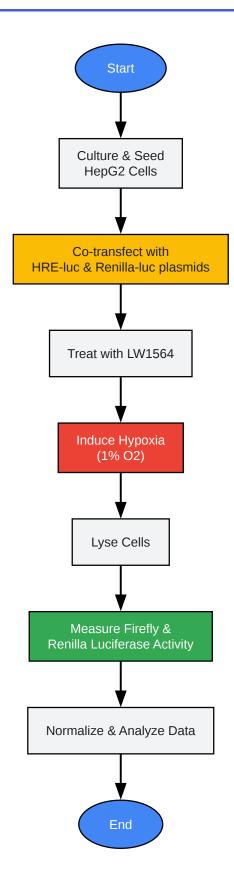
This assay is used to quantify the transcriptional activity of HIF-1.

· Cell Culture and Transfection:



- HepG2 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are seeded in 24-well plates and co-transfected with a hypoxia-responsive element (HRE)-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
- Compound Treatment and Hypoxia Induction:
 - After 24 hours, the cells are treated with various concentrations of LW1564.
 - The cells are then incubated under hypoxic conditions (e.g., 1% O2) for 12-16 hours.
- Luciferase Activity Measurement:
 - Cell lysates are prepared using a passive lysis buffer.
 - Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
 - The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.





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